

An In-depth Technical Guide to 3-Bromo-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Bromo-2-methoxybenzoic acid** (CAS No. 101084-39-3), a versatile building block in modern organic and medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis, and detail its applications, particularly in the realm of drug discovery and development. This document is structured to provide not just data, but actionable insights grounded in established scientific principles.

Core Compound Identity and Properties

3-Bromo-2-methoxybenzoic acid is a disubstituted benzoic acid derivative. The strategic placement of the bromo and methoxy groups on the aromatic ring imparts unique reactivity and makes it a valuable intermediate for the synthesis of more complex molecules.^[1]

Chemical Structure and Identification

- Chemical Name: **3-Bromo-2-methoxybenzoic acid**
- Synonyms: 3-Bromo-o-anisic Acid
- CAS Number: 101084-39-3

- Molecular Formula: $C_8H_7BrO_3$
- Molecular Weight: 231.04 g/mol
- InChI Key: PIBPHOFXQUUPTM-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. The properties of **3-Bromo-2-methoxybenzoic acid** are summarized in the table below.

| Property | Value | Source(s) |
|---------------|--|-----------|
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 119-123 °C | [2] |
| Boiling Point | 327.6 ± 27.0 °C (Predicted) | N/A |
| Density | 1.625 ± 0.06 g/cm ³ (Predicted) | N/A |
| Solubility | Soluble in methanol. | N/A |

Synthesis of 3-Bromo-2-methoxybenzoic Acid: A Mechanistic Perspective

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-2-methoxybenzoic acid** is not readily available in peer-reviewed literature, its synthesis can be logically approached through the electrophilic bromination of 2-methoxybenzoic acid. The methoxy group is an ortho-, para- director, and the carboxylic acid group is a meta- director. The interplay of these directing effects will influence the regioselectivity of the bromination.

A plausible synthetic route is the direct bromination of 2-methoxybenzoic acid using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid. The reaction would proceed via an electrophilic aromatic substitution mechanism.

Hypothetical Synthetic Protocol:

Causality: The choice of a polar protic solvent like acetic acid can facilitate the polarization of the bromine molecule, enhancing its electrophilicity. The reaction temperature would need to be carefully controlled to prevent over-bromination and side reactions.

- **Dissolution:** Dissolve 2-methoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Bromination:** Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.
- **Reaction:** Gently heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
- **Purification:** Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure **3-Bromo-2-methoxybenzoic acid**.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of a synthesized compound. While experimentally obtained spectra for **3-Bromo-2-methoxybenzoic acid** are not widely published, we can predict the key features based on its structure.

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons. The methoxy group will appear as a singlet, and the carboxylic acid proton will be a broad singlet.
- **^{13}C NMR:** The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

- FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, C-O stretching bands for the ether and carboxylic acid, and C-Br stretching vibrations.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Applications in Research and Drug Development

3-Bromo-2-methoxybenzoic acid is a valuable building block in organic synthesis, primarily due to the presence of three key functional groups: the carboxylic acid, the bromo substituent, and the methoxy group. These provide multiple points for chemical modification.

A Key Substrate in Suzuki-Miyaura Cross-Coupling Reactions

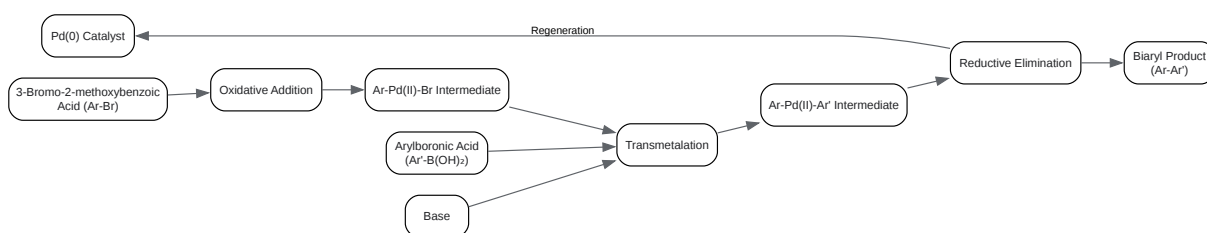
The bromine atom on the aromatic ring makes **3-Bromo-2-methoxybenzoic acid** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.^[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

Causality: The choice of a palladium catalyst, a suitable phosphine ligand, and a base are critical for the efficiency of the Suzuki coupling. The base is required to activate the boronic acid for transmetalation to the palladium center. The reaction is typically carried out in a mixed solvent system, including water, to facilitate the dissolution of the base.

- Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine **3-Bromo-2-methoxybenzoic acid** (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
- Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

- Reaction: Heat the mixture to reflux with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Intermediate in the Synthesis of Bioactive Molecules

Substituted benzoic acids are prevalent scaffolds in a wide range of biologically active compounds. While specific examples originating directly from **3-Bromo-2-methoxybenzoic acid** are not extensively documented, its structural motifs are found in various pharmaceutical agents. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the bromo and methoxy groups can be further functionalized to modulate the biological activity and pharmacokinetic properties of the target molecules. For instance, similar brominated benzoic acid derivatives serve as key intermediates in the synthesis of anti-inflammatory drugs, and inhibitors of various enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-Bromo-2-methoxybenzoic acid**.

- Hazard Classification: Toxic if swallowed (H301).[2] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield.[2] Use in a well-ventilated area or under a fume hood.
- Handling: Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Keep in a tightly closed container in a dry and well-ventilated place.

Conclusion

3-Bromo-2-methoxybenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its trifunctional nature allows for a wide range of chemical transformations, with its utility in Suzuki-Miyaura cross-coupling reactions being a prime example. While further research into its direct applications and the publication of detailed experimental data would be beneficial, the foundational knowledge of its properties and reactivity provides a strong basis for its effective use in the laboratory.

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